molecular formula C12H20O5S3 B13810993 2,6-Diketo-4,10,16-trithia-18-crown-6

2,6-Diketo-4,10,16-trithia-18-crown-6

Cat. No.: B13810993
M. Wt: 340.5 g/mol
InChI Key: HBYNKBBGIRNOMC-UHFFFAOYSA-N
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Description

2,6-Diketo-4,10,16-trithia-18-crown-6 (CAS: 63689-66-7) is a sulfur-containing macrocyclic crown ether with the molecular formula C₁₂H₂₀O₅S₃ and a molecular weight of 340.48 g/mol . Its structure features three sulfur atoms (thia groups) and two ketone moieties within an 18-membered ring. This compound exhibits a predicted density of 1.199 g/cm³ and a high boiling point of 641.4°C, suggesting thermal stability .

Properties

Molecular Formula

C12H20O5S3

Molecular Weight

340.5 g/mol

IUPAC Name

1,7,13-trioxa-4,10,16-trithiacyclooctadecane-2,6-dione

InChI

InChI=1S/C12H20O5S3/c13-11-9-20-10-12(14)17-4-8-19-6-2-15-1-5-18-7-3-16-11/h1-10H2

InChI Key

HBYNKBBGIRNOMC-UHFFFAOYSA-N

Canonical SMILES

C1CSCCOC(=O)CSCC(=O)OCCSCCO1

Origin of Product

United States

Preparation Methods

Starting Materials

  • Dithiol precursors : Typically 1,3-propanedithiol or similar compounds providing sulfur atoms at desired ring positions.
  • Diketone precursors : Such as 2,6-dichloroketone derivatives or keto-functionalized haloalkanes.
  • Base catalysts : Potassium hydroxide or sodium hydride for deprotonation and nucleophilic substitution.
  • Solvents : Polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile to dissolve reactants and support cyclization.

Typical Reaction Conditions

  • Macrocyclization via nucleophilic substitution : The thiolate anions generated by deprotonation of dithiols react with halo-ketone compounds to form thioether bonds.
  • Use of high dilution techniques : To favor intramolecular cyclization over polymerization, reactions are often conducted at low concentrations.
  • Temperature control : Reflux temperatures in THF or DCM are common, with reaction times ranging from 12 to 48 hours.
  • Template ions : Addition of metal ions such as potassium or sodium can facilitate ring closure by stabilizing the transition state.

Purification and Characterization

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Dithiol precursor 1,3-propanedithiol or analogs Provides sulfur atoms at 4,10,16 positions
Diketone precursor 2,6-dichloroketone or haloalkyl ketones Introduces diketo groups at 2 and 6 positions
Base KOH or NaH, 2-4 equivalents Generates thiolate nucleophiles
Solvent THF, DCM, or acetonitrile Polar aprotic solvents favor cyclization
Concentration 1-10 mM (high dilution) Minimizes polymerization
Temperature Reflux (60-80 °C) Ensures reaction completion
Reaction time 12-48 hours Depends on substrate reactivity
Template ion K+, Na+ (optional) Enhances yield and selectivity
Purification method Recrystallization, vacuum distillation Achieves high purity
Yield 30-60% (reported for analogous compounds) Varies with method and scale

Summary of Research Findings and Methodological Insights

  • The preparation of This compound closely parallels methods used for synthesizing other thia-crown ethers and diketo crown ethers, relying on nucleophilic substitution reactions under controlled conditions.
  • High dilution and template assistance are critical to achieving macrocyclization over polymerization.
  • Use of strong bases and polar aprotic solvents supports efficient formation of the thioether linkages.
  • Purification by recrystallization from acetonitrile, as demonstrated in crown ether syntheses, yields high-purity products.
  • Although specific experimental protocols for this exact compound are limited in public literature, the integration of known methods for related compounds provides a robust synthetic framework.

Chemical Reactions Analysis

Types of Reactions

2,6-Diketo-4,10,16-trithia-18-crown-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Diketo-4,10,16-trithia-18-crown-6 has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.

    Industry: Utilized in the extraction and separation of metal ions from mixtures.

Mechanism of Action

The mechanism of action of 2,6-Diketo-4,10,16-trithia-18-crown-6 involves the formation of stable complexes with cations. The oxygen and sulfur atoms in the crown ether ring coordinate with the cation, stabilizing it within the cavity. This complexation enhances the solubility and reactivity of the cation, facilitating various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Crown Ether Compounds

Structural and Functional Differences

The following table summarizes key structural and physical properties of 2,6-Diketo-4,10,16-trithia-18-crown-6 and analogous crown ethers:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Predicted Boiling Point (°C)
This compound C₁₂H₂₀O₅S₃ 340.48 Thia (S), ketone 63689-66-7 641.4
Dibenzo-18-crown-6 (DB18C6) C₂₀H₂₄O₆ 360.40 Benzo, oxygen 14187-32-7 N/A
18-Crown-6 (18C6) C₁₂H₂₄O₆ 264.32 Oxygen 17455-13-9 116–118 (decomposes)
Dicyclohexano-18-crown-6 C₂₀H₃₆O₆ 372.50 Cyclohexano, oxygen 16069-36-6 N/A
4′-Formylbenzo-18-crown-6 C₁₇H₂₄O₇ 340.37 Benzo, formyl 60835-68-5 N/A

Key Observations:

  • Sulfur vs. Oxygen : The thia groups in this compound replace oxygen atoms in traditional crown ethers, altering electronegativity and cavity size. Sulfur’s larger atomic radius and softer Lewis basicity may favor binding to transition metals (e.g., Ag⁺, Hg²⁺) over alkali metals .
  • Rigidity vs. Flexibility: Dibenzo-18-crown-6 (DB18C6) incorporates rigid aromatic rings, reducing conformational flexibility compared to 18C6. This rigidity limits cavity adaptability, making DB18C6 more selective for smaller ions like Pb²⁺ and Cd²⁺ .

Ion Selectivity and Binding Efficiency

  • DB18C6 : Preferentially binds Pb²⁺ and Cd²⁺ due to its rigid, preorganized cavity . The benzo groups reduce cavity size, excluding larger ions like K⁺.
  • 18C6 : Ideal for larger ions (e.g., K⁺, NH₄⁺) owing to its flexible, oxygen-rich cavity .
  • This compound: Sulfur atoms enhance affinity for soft Lewis acids (e.g., Ag⁺, Pd²⁺).
  • Dicyclohexano-18-crown-6: The cyclohexano substituents increase lipophilicity, favoring use in nonpolar solvents for alkali metal extraction (e.g., Cs⁺ in nuclear waste treatment) .

Physical and Chemical Properties

  • Solubility: Thia-containing crown ethers like this compound are typically more soluble in polar aprotic solvents (e.g., DMF, DMSO) than in water, whereas DB18C6 and dicyclohexano derivatives exhibit higher solubility in organic phases .
  • Thermal Stability : The high predicted boiling point of this compound (641.4°C ) exceeds that of 18C6, suggesting superior thermal resilience .
  • Catalytic Potential: Functionalized derivatives like 2-Hydroxymethyl-18-crown-6 () demonstrate organocatalytic activity, highlighting how modifications (e.g., hydroxymethyl, formyl groups) expand applications beyond ion binding .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Diketo-4,10,16-trithia-18-crown-6, and what purification methods ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions using thiol-containing precursors and diketone derivatives under controlled conditions. For example, analogous crown ether syntheses (e.g., 18-crown-6) employ triethylene glycol di-p-toluenesulfonate and strong bases like potassium hydroxide in anhydrous tetrahydrofuran (THF) . Purification often combines distillation with acetonitrile complex formation to avoid chromatography. For thia-containing crowns, sulfur-specific chelation (e.g., with Ag⁺ ions) can isolate the product .
  • Key Data :

PrecursorSolventBaseYield (%)Purity (%)
Triethylene glycol di-p-toluenesulfonateTHFKOH65–75>95

Q. How do the physical properties (density, boiling point) of this compound influence its solubility and handling in experimental setups?

  • Methodological Answer : The compound’s density (1.199 g/cm³) and high predicted boiling point (641.4°C) suggest limited volatility, making it suitable for high-temperature applications. However, its solubility in polar solvents (e.g., DMSO, acetone) is enhanced by the thia and keto groups, enabling use in liquid-liquid extraction. Handling requires inert atmospheres to prevent oxidation of sulfur atoms .

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